3-(Aminomethyl)cyclohexan-1-ol hydrochloride
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Overview
Description
3-(Aminomethyl)cyclohexan-1-olhydrochloride is an organic compound with the molecular formula C7H16ClNO. It is a derivative of cyclohexanol, where an aminomethyl group is attached to the cyclohexane ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)cyclohexan-1-olhydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)cyclohexan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amines.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
3-(Aminomethyl)cyclohexan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclohexan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Aminomethyl-1-cyclohexanol hydrochloride
- 4-(Aminomethyl)cyclohexan-1-ol hydrochloride
- 1,3-Bis(aminomethyl)cyclohexane
Uniqueness
3-(Aminomethyl)cyclohexan-1-olhydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
3-(aminomethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7,9H,1-5,8H2;1H |
InChI Key |
SDCSRJPNEGEHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)CN.Cl |
Origin of Product |
United States |
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